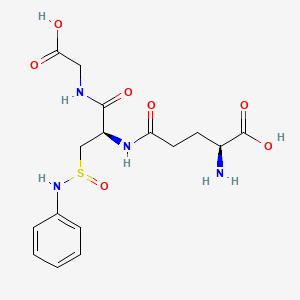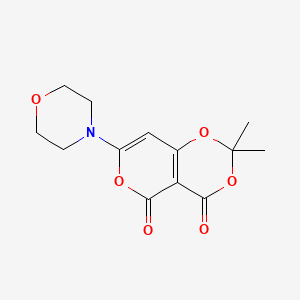
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione is a complex organic compound characterized by its unique structural framework This compound features a pyrano-dioxine core with a morpholine ring and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano-Dioxine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-dioxine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrano-dioxine core is replaced by the morpholine moiety.
Methylation: The final step involves the methylation of the compound to introduce the two methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as cell proliferation, apoptosis, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the morpholine ring.
7-Morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione: Similar but without the dimethyl groups.
Uniqueness
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione is unique due to the presence of both the morpholine ring and the dimethyl groups, which confer specific chemical properties and biological activities not observed in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76245-27-7 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2,2-dimethyl-7-morpholin-4-ylpyrano[4,3-d][1,3]dioxine-4,5-dione |
InChI |
InChI=1S/C13H15NO6/c1-13(2)19-8-7-9(14-3-5-17-6-4-14)18-11(15)10(8)12(16)20-13/h7H,3-6H2,1-2H3 |
InChI Key |
DDBXQDMXOVFWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=O)OC(=C2)N3CCOCC3)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


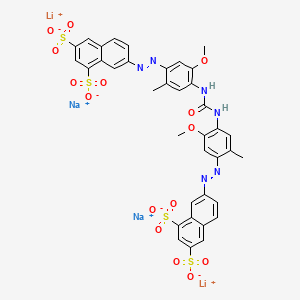

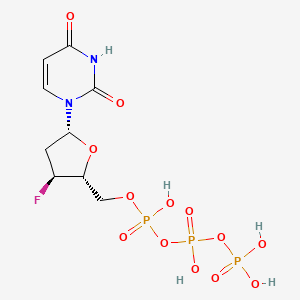


![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
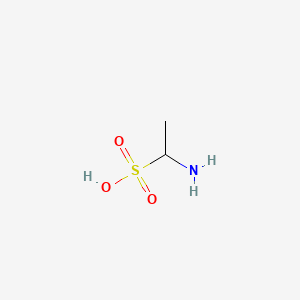

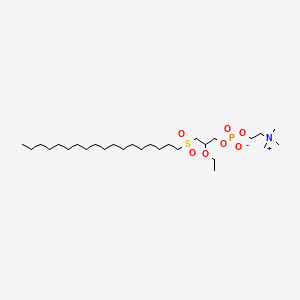
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
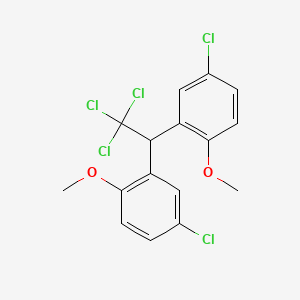
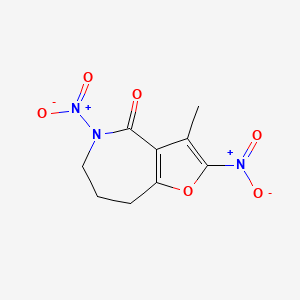
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
